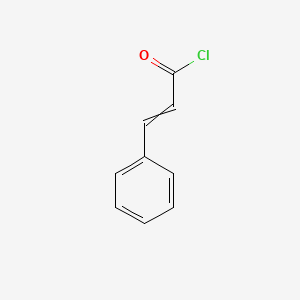
3-Phenylprop-2-enoyl chloride
Cat. No. B7806519
M. Wt: 166.60 g/mol
InChI Key: WOGITNXCNOTRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07585986B2
Procedure details


As further shown in FIG. 3, the cinnamoyl chloride aziridine intermediate was dissolved in aqueous acetic acid at 0° C., stirred at this temperature for 10 h and worked up as usual. Purification of the crude mixture by column chromatography and crystallization afforded the open chain cinnamoyl chloride intermediate.
Name
cinnamoyl chloride aziridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
N1CC1.[C:4]([Cl:14])(=[O:13])[CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(O)(=O)C>[C:4]([Cl:14])(=[O:13])[CH:5]=[CH:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
cinnamoyl chloride aziridine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CC1.C(C=CC1=CC=CC=C1)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at this temperature for 10 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification of the crude mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by column chromatography and crystallization
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07585986B2
Procedure details


As further shown in FIG. 3, the cinnamoyl chloride aziridine intermediate was dissolved in aqueous acetic acid at 0° C., stirred at this temperature for 10 h and worked up as usual. Purification of the crude mixture by column chromatography and crystallization afforded the open chain cinnamoyl chloride intermediate.
Name
cinnamoyl chloride aziridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
N1CC1.[C:4]([Cl:14])(=[O:13])[CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(O)(=O)C>[C:4]([Cl:14])(=[O:13])[CH:5]=[CH:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
cinnamoyl chloride aziridine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CC1.C(C=CC1=CC=CC=C1)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at this temperature for 10 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification of the crude mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by column chromatography and crystallization
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
